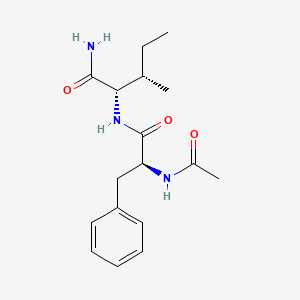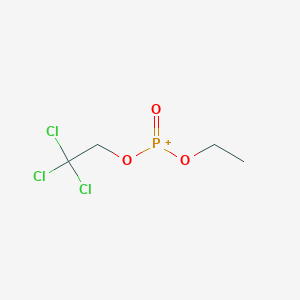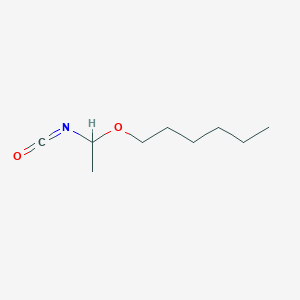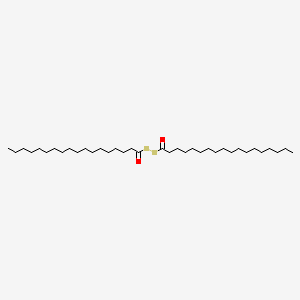
(3-Ethoxycyclohex-2-en-1-ylidene)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethoxycyclohex-2-en-1-ylidene)acetonitrile is an organic compound with a unique structure that combines an ethoxy group, a cyclohexene ring, and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxycyclohex-2-en-1-ylidene)acetonitrile typically involves the reaction of 3-ethoxycyclohex-2-en-1-one with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions: (3-Ethoxycyclohex-2-en-1-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(3-Ethoxycyclohex-2-en-1-ylidene)acetonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Ethoxycyclohex-2-en-1-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the ethoxy group, the cyclohexene ring, and the nitrile group, which can participate in various chemical reactions. These interactions can lead to the formation of new compounds with potential biological activity.
類似化合物との比較
3-Ethoxy-2-cyclohexen-1-one: Shares the ethoxy and cyclohexene structure but lacks the acetonitrile group.
3-Phenylcyclohex-2-en-1-one: Contains a phenyl group instead of an ethoxy group.
Uniqueness: (3-Ethoxycyclohex-2-en-1-ylidene)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct reactivity and potential applications compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
64982-50-9 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
2-(3-ethoxycyclohex-2-en-1-ylidene)acetonitrile |
InChI |
InChI=1S/C10H13NO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h6,8H,2-5H2,1H3 |
InChIキー |
GTRVYSRIRWJDGP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC#N)CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B14486833.png)

![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
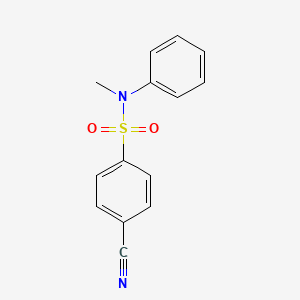
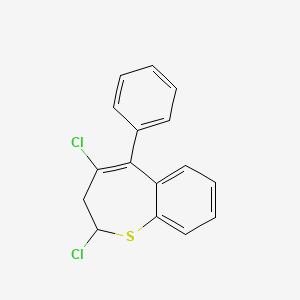
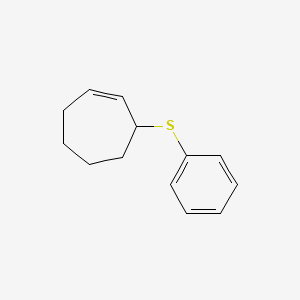
![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)

